molecular formula C17H19NO2S B2616202 N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)thiophene-3-carboxamide CAS No. 1211616-65-7

N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)thiophene-3-carboxamide

Cat. No. B2616202
CAS RN: 1211616-65-7
M. Wt: 301.4
InChI Key: AJZXKEFJBIDXKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring attached to a carboxamide group and a tetrahydropyran ring with a phenyl group. The exact 3D structure is not provided in the search results.

Scientific Research Applications

Heterocyclic Synthesis

Research by Mohareb et al. (2004) explored the synthesis of various heterocyclic derivatives using benzo[b]thiophen-2-yl-hydrazonoesters, demonstrating the compound's utility in generating pyrazole, isoxazole, and other derivatives. This work underscores the versatility of thiophene-containing compounds in synthesizing diverse heterocycles, which are crucial in medicinal chemistry and material science (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Antimicrobial Activity

A study by Sowmya et al. (2018) highlighted the synthesis of thiophenyl pyrazoles and isoxazoles, evaluating their antimicrobial activity. This research points to the potential of thiophene-based compounds in developing new antimicrobials, critical in addressing the rising challenge of antibiotic resistance (Sowmya, Lakshmi Teja, Padmaja, Kamala Prasad, & Padmavathi, 2018).

Nonlinear Optical Properties

Kanwal et al. (2022) and Ahmad et al. (2021) both conducted studies on thiophene-based pyrazole amides, focusing on their structural features through computational applications and nonlinear optical properties. These investigations reveal the potential of thiophene-containing compounds in applications within the field of optoelectronics, where materials with nonlinear optical properties are sought for their utility in photonic devices (Kanwal et al., 2022); (Ahmad et al., 2021).

Antidepressant Activity

Molecular docking studies by Mathew et al. (2016) on thiophene-based carboxamides suggested these compounds as potential antidepressants. The study proposed mechanisms for their biological activities, emphasizing the relevance of thiophene derivatives in developing novel therapeutic agents (Mathew, Suresh, Anbazhagan, & Dev, 2016).

Corrosion Inhibition

Chioma et al. (2020) described the synthesis and characterization of a thiophene/pyrazine Schiff base, investigating its corrosion inhibition properties. This study demonstrates the application of thiophene derivatives in materials science, particularly in protecting metals from corrosion, which is vital for industrial applications (Chioma, Nnenna, & Moses, 2020).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. It’s important to note that the compound is intended for research use only.

Future Directions

The future directions of research involving this compound are not specified in the search results. Given its structure and the interest in similar compounds in medicinal chemistry , it could be a subject of future research in drug discovery.

properties

IUPAC Name

N-[(4-phenyloxan-4-yl)methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c19-16(14-6-11-21-12-14)18-13-17(7-9-20-10-8-17)15-4-2-1-3-5-15/h1-6,11-12H,7-10,13H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZXKEFJBIDXKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CSC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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